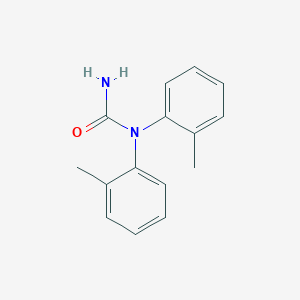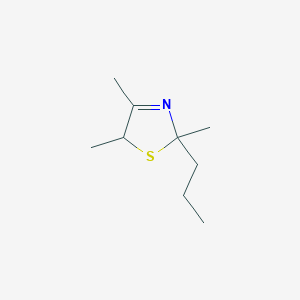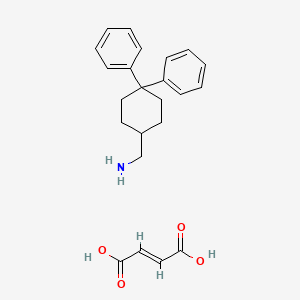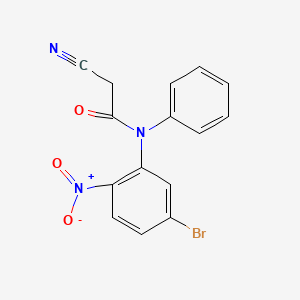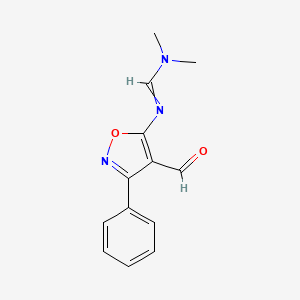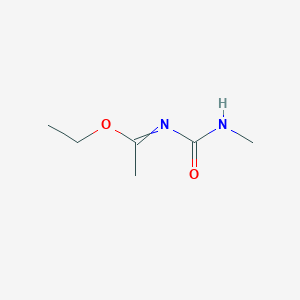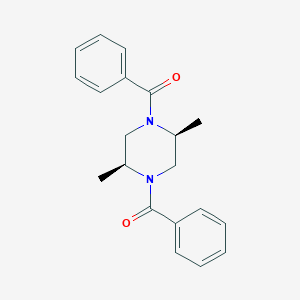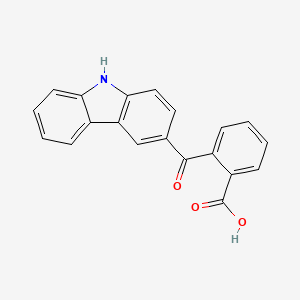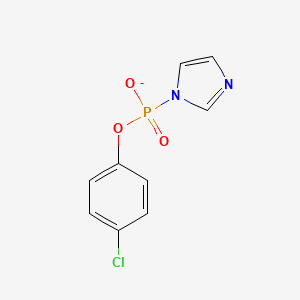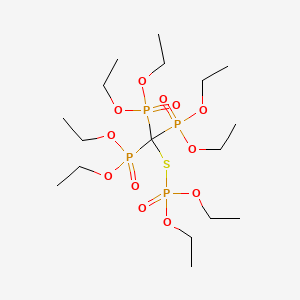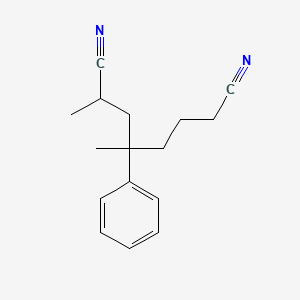
2,4-Dimethyl-4-phenyloctanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-4-phenyloctanedinitrile is an organic compound characterized by its branched hydrocarbon structure with two nitrile groups
Vorbereitungsmethoden
The synthesis of 2,4-Dimethyl-4-phenyloctanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a nitrile-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
2,4-Dimethyl-4-phenyloctanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-phenyloctanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4-Dimethyl-4-phenyloctanedinitrile exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitrile groups can interact with various molecular targets, leading to changes in biological pathways. For example, the reduction of nitrile groups to amines can result in compounds that interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Dimethyl-4-phenyloctanedinitrile include other branched hydrocarbons with nitrile groups, such as 2,4-Dimethyl-4-phenylpentanedinitrile and 2,4-Dimethyl-4-phenylhexanedinitrile. These compounds share similar chemical properties but differ in the length of their carbon chains, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure, which may confer distinct physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63397-90-0 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2,4-dimethyl-4-phenyloctanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-14(13-18)12-16(2,10-6-7-11-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10,12H2,1-2H3 |
InChI-Schlüssel |
QFHKZHJIKJDYLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(CCCC#N)C1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


